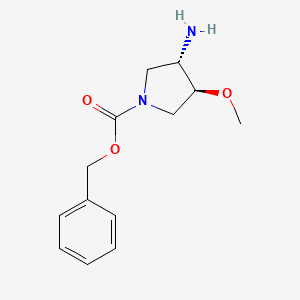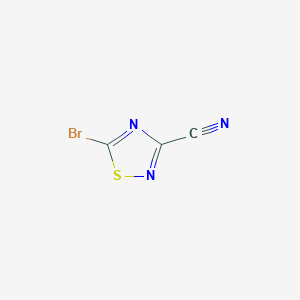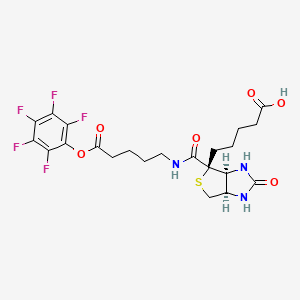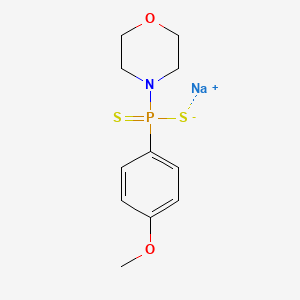
2'-Deoxy-5-fluorouridine 5'-diphosphate sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxy-5-fluorouridine 5’-diphosphate sodium salt is a nucleoside analog that has garnered significant attention in the field of medicinal chemistry. This compound is known for its potent antineoplastic properties, making it a valuable agent in cancer treatment. It is a derivative of 5-fluorouracil, a well-known chemotherapeutic agent, and functions by inhibiting DNA synthesis in rapidly dividing cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-fluorouridine 5’-diphosphate sodium salt typically involves the fluorination of 2’-deoxyuridine followed by phosphorylation. The process begins with the selective fluorination of the uridine analog to produce 2’-Deoxy-5-fluorouridine. This intermediate is then subjected to phosphorylation using phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like triethylamine. The final step involves the conversion of the phosphorylated product to its sodium salt form .
Industrial Production Methods
Industrial production of 2’-Deoxy-5-fluorouridine 5’-diphosphate sodium salt follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography. The use of automated reactors and continuous flow systems ensures consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2’-Deoxy-5-fluorouridine 5’-diphosphate sodium salt undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be substituted with other nucleophiles under specific conditions.
Hydrolysis: The compound can undergo hydrolysis to yield 2’-Deoxy-5-fluorouridine and inorganic phosphate.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve mild temperatures and neutral to slightly basic pH.
Hydrolysis: This reaction is often carried out in aqueous solutions at varying pH levels, depending on the desired rate of hydrolysis.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used but generally include substituted uridine analogs.
Hydrolysis: The primary products are 2’-Deoxy-5-fluorouridine and inorganic phosphate.
Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2’-Deoxy-5-fluorouridine 5’-diphosphate sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other nucleoside analogs and as a standard in analytical chemistry.
Biology: Employed in studies of DNA synthesis and repair mechanisms.
Medicine: Primarily used in cancer research for its antineoplastic properties. It is effective in inhibiting the growth of various tumor cells.
Mecanismo De Acción
The primary mechanism of action of 2’-Deoxy-5-fluorouridine 5’-diphosphate sodium salt involves the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis. By mimicking the natural substrate of the enzyme, the compound forms a stable complex with thymidylate synthase, thereby preventing the synthesis of thymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP). This inhibition leads to a depletion of thymidine triphosphate (dTTP), which is essential for DNA replication and repair, ultimately resulting in cell death .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: A precursor to 2’-Deoxy-5-fluorouridine 5’-diphosphate sodium salt, widely used in cancer treatment.
Floxuridine: Another nucleoside analog with similar antineoplastic properties.
2’-Deoxy-5-fluorouridine: The immediate precursor in the synthesis of the diphosphate sodium salt.
Uniqueness
2’-Deoxy-5-fluorouridine 5’-diphosphate sodium salt is unique due to its enhanced stability and bioavailability compared to its precursors. Its sodium salt form ensures better solubility and easier administration in clinical settings. Additionally, its potent inhibition of thymidylate synthase makes it a valuable agent in cancer therapy .
Propiedades
Fórmula molecular |
C9H10FN2Na3O11P2 |
|---|---|
Peso molecular |
472.10 g/mol |
Nombre IUPAC |
trisodium;[[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H13FN2O11P2.3Na/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(22-7)3-21-25(19,20)23-24(16,17)18;;;/h2,5-7,13H,1,3H2,(H,19,20)(H,11,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t5-,6+,7+;;;/m0.../s1 |
Clave InChI |
ZQIZKELOJDOUNO-PWDLANNDSA-K |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


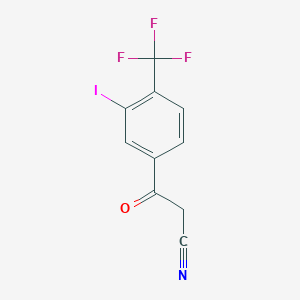
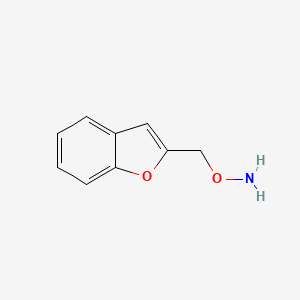
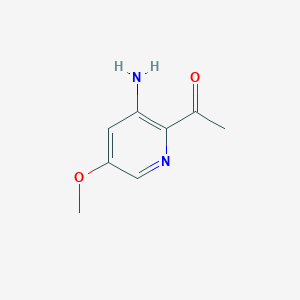
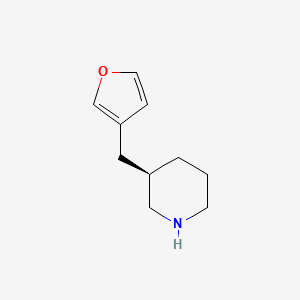
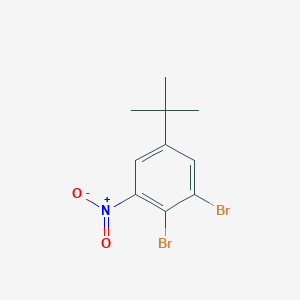
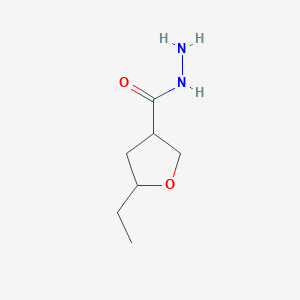
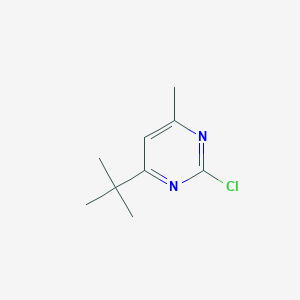
![4-(3,3,4,4,5,5-Hexafluoro-2-(2-methylbenzo[b]thiophen-3-yl)cyclopent-1-en-1-yl)-5-methyl-2-phenyloxazole](/img/structure/B12856506.png)
